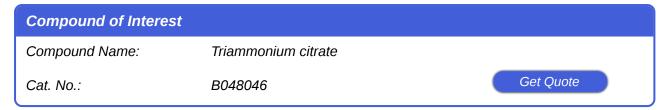


physical and chemical properties of triammonium citrate solutions

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Triammonium**Citrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triammonium citrate, the tribasic ammonium salt of citric acid, is a versatile compound with the chemical formula (NH₄)₃C₆H₅O₇.[1] It presents as a white crystalline solid that is freely soluble in water.[1][2][3][4] In solution, it dissociates to provide citrate ions and ammonium ions, which gives it a dual functionality as both a buffering agent and a chelating agent.[1][5] This makes it a valuable component in numerous biological assays, pharmaceutical formulations, and industrial processes.[1][6] Its ability to maintain stable pH levels and sequester metal ions is particularly useful in enzymatic reactions, nucleic acid applications, and drug development, where it can help prevent degradation of active pharmaceutical ingredients (APIs) by trace metal ions.[1][5] This guide provides a comprehensive overview of the core physical and chemical properties of **triammonium citrate** solutions, detailed experimental protocols, and visualizations of its functional applications.

Physical and Chemical Properties

The fundamental properties of **triammonium citrate** are summarized below. These values are critical for its application in various scientific contexts.



General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C6H17N3O7	[4][7][8]
Molecular Weight	243.22 g/mol	[2][3][4][5]
Appearance	White to off-white crystalline powder or solid	[1][2][3][5][7]
Odor	Slight ammonia odor	[9]
Density (Solid)	1.48 g/cm ³	[2][8][10]
Melting Point	~185 °C (decomposes)	[2][5][9][10]
Refractive Index	1.43139 - 1.43241 at 20°C	

Solution Properties

Property	Value	Reference(s)
Solubility in Water	Freely soluble; >1000 g/L at 20°C	[2][3][5][9][10]
Solubility in other solvents	Insoluble in ethanol, ether, and acetone	[7]
pH (1 mM solution)	7.5	[11]
pH (10 mM solution)	7.4	[11]
pH (100 mM solution)	7.32	[11]
pH (5% aqueous solution)	6.0 - 8.0	[1][5][9][10]
Conductivity	95.4 - 97.9 mS/cm at 25°C	
pKa Values (of Citric Acid at 25°C)	pKa ₁ = 3.13, pKa ₂ = 4.76, pKa ₃ = 6.40	[5]

Key Chemical Attributes



Buffering Capacity

Triammonium citrate is an effective buffering agent, capable of resisting changes in pH.[1] This property is crucial for many biochemical and enzymatic reactions that are highly dependent on stable pH conditions.[1][2] In the food industry, it is used to regulate acidity, and in cosmetics, it helps to adjust formulations to a pH that does not irritate the skin.[6]

Chelating Activity

The citrate ion possesses three carboxylate groups and one hydroxyl group, which can form stable complexes with multivalent metal cations in a process known as chelation.[5][12] This is a key function in its various applications. For instance, in drug development, it can sequester trace metal ions that might otherwise catalyze the degradation of an active pharmaceutical ingredient.[5] In industrial settings, it is used for rust removal and water treatment by sequestering ions like iron and calcium.[6][13] This chelating property also helps to inhibit nucleases that require divalent cations for their activity, making it useful in nucleic acid isolation and preservation protocols.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments and applications involving **triammonium citrate** solutions.

Preparation of a 0.1 M Citrate Buffer Solution

Citrate buffers are widely used in biological research due to their buffering capacity over a pH range of approximately 3.0 to 6.2.[5] This protocol describes the preparation of a citrate buffer using **triammonium citrate**.

Materials:

- Triammonium citrate (MW: 243.22 g/mol)
- Citric acid, anhydrous (MW: 192.12 g/mol)
- Deionized water
- pH meter



- Magnetic stirrer and stir bar
- · Volumetric flasks and beakers
- 0.1 M HCl and 0.1 M NaOH for pH adjustment[5]

Procedure:

- Prepare Stock Solutions:
 - 0.1 M Citric Acid: Dissolve 1.921 g of anhydrous citric acid in deionized water and bring the final volume to 100 mL in a volumetric flask.[5]
 - 0.1 M Triammonium Citrate: Dissolve 2.432 g of triammonium citrate in deionized water and bring the final volume to 100 mL in a volumetric flask.[5]
- Buffer Preparation:
 - To create a buffer of a specific pH, mix the stock solutions in appropriate ratios. For a pH of approximately 5.0, a larger volume of the triammonium citrate solution would be mixed with a smaller volume of the citric acid solution.[5]
 - Alternatively, start with the 0.1 M triammonium citrate solution and adjust the pH downwards by adding the 0.1 M citric acid solution until the desired pH is reached.[5]
- pH Adjustment:
 - Place a calibrated pH electrode in the buffer solution.
 - Slowly add 0.1 M HCl or 0.1 M NaOH to make fine adjustments until the target pH is achieved.[5]
- Final Volume:
 - Once the desired pH is reached, transfer the solution to a volumetric flask and add deionized water to the final desired volume.[5]

General Protocol for an Enzymatic Assay



The buffering and chelating properties of **triammonium citrate** make it suitable for many enzyme assays, especially for enzymes inhibited by divalent cations.[1]

Materials:

- Triammonium citrate buffer (prepared as described above, pH optimized for the specific enzyme)
- Enzyme solution
- Substrate solution
- Spectrophotometer or other appropriate detection instrument
- Cuvettes or microplate

Procedure:

- Prepare Reaction Mixture: In a cuvette or microplate well, combine the triammonium citrate buffer, enzyme solution, and any other required co-factors. The optimal concentration of the buffer should be determined empirically for each enzyme.[1]
- Pre-incubation: Incubate the mixture at the optimal temperature for the enzyme for a few minutes to allow it to equilibrate.
- Initiate Reaction: Add the substrate solution to the mixture to start the enzymatic reaction.
- Monitor Reaction: Immediately place the sample in the spectrophotometer and monitor the change in absorbance over time at a predetermined wavelength. This change corresponds to the rate of product formation or substrate consumption.
- Data Analysis: Calculate the initial reaction velocity from the linear portion of the progress curve. Compare results against controls as needed.

Measurement of Density and Viscosity of Aqueous Solutions

These physical properties are essential for process design and scale-up.[14]



Materials:

- Triammonium citrate
- High-purity water
- Analytical balance (accuracy of ±0.1 mg)
- Thermostatic bath (accuracy of ±0.05 °C)
- Pycnometer (5 cm³) for density measurement
- Ostwald viscometer for viscosity measurement[14]

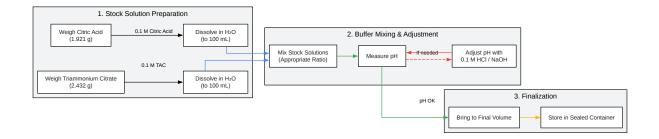
Procedure:

- Solution Preparation: Prepare aqueous solutions of triammonium citrate at various concentrations by dissolving a known mass of the salt in a known mass of water.[14]
- Temperature Control: Bring the prepared solutions to the desired temperature (e.g., 25, 30, 35, 40, and 45 °C) using the thermostatic bath.[14]
- Density Measurement:
 - Calibrate the pycnometer with pure water at each temperature.
 - Measure the mass of the pycnometer filled with the triammonium citrate solution.
 - Calculate the density of the solution. The uncertainty of this measurement is estimated to be around ±0.0001 g⋅cm⁻³.[14]
- Viscosity Measurement:
 - Use the Ostwald viscometer to measure the efflux time of the solution at each temperature.
 - Calculate the viscosity relative to that of pure water. The uncertainty of viscosity measurements is estimated to be ±0.002 mPa·s.[14]



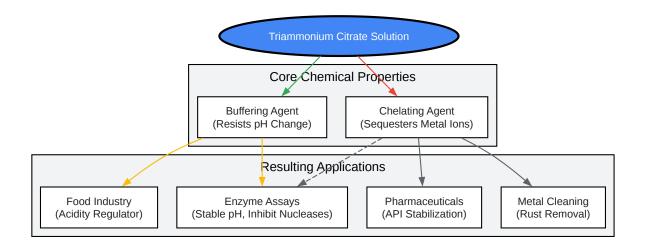
Visualizations

The following diagrams illustrate key workflows and concepts related to **triammonium citrate** solutions.



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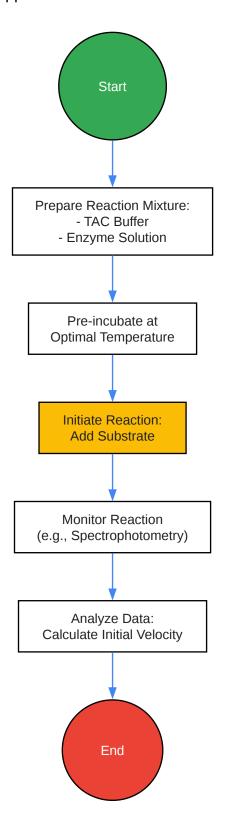
Caption: Workflow for preparing a citrate buffer solution.



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Caption: Dual functionality and applications of triammonium citrate.



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Caption: Workflow for an enzymatic assay using a TAC buffer.

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